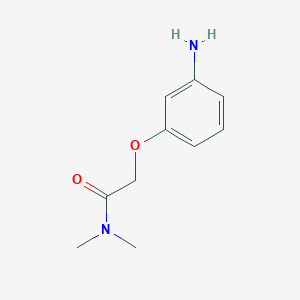

2-(3-aminophenoxy)-N,N-dimethylacetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVOZEIZAGYCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441030 | |

| Record name | 2-(3-aminophenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184944-88-5 | |

| Record name | 2-(3-Aminophenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184944-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminophenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of Amide Chemistry and Phenoxy Substituted Acetamides

The chemical identity of 2-(3-aminophenoxy)-N,N-dimethylacetamide is rooted in two key functional groups: the amide linkage and the phenoxy acetamide (B32628) core. Understanding these provides the necessary context for its scientific placement.

Amide chemistry is a cornerstone of organic and medicinal chemistry. The amide bond, characterized by a carbonyl group attached to a nitrogen atom, is notably stable due to resonance, making it a reliable structural component in both synthetic and biological molecules. masterorganicchemistry.comnewworldencyclopedia.org Amides are pervasive in nature, forming the peptide bonds that link amino acids into proteins. ontosight.aiwikipedia.org This stability and prevalence have made the amide group a frequent inclusion in pharmaceuticals; it is estimated that amides are present in over 60% of approved drugs. ontosight.ai

Within this broad field, phenoxy-substituted acetamides represent a significant subclass of molecules that have attracted considerable research interest. nih.gov This scaffold consists of a phenyl ring linked to an acetamide group via an ether bond. The versatility of this structure allows for a wide range of substitutions on the phenyl ring, leading to diverse biological activities. nih.govrjptonline.org Compounds based on the phenoxyacetamide framework have been investigated for numerous therapeutic applications, establishing the scaffold as a privileged structure in medicinal chemistry. nih.govgalaxypub.co this compound is a distinct example of this class, featuring an amino group at the meta-position of the phenoxy ring and two methyl groups on the amide nitrogen.

Table 1: Physicochemical Properties of this compound

This data is computationally predicted or based on its chemical formula, as extensive experimental data is not widely published.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) |

| Hydrogen Bond Acceptors | 3 (from the ether oxygen, carbonyl oxygen, and amino nitrogen) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 55.56 Ų |

Identification of Key Research Gaps and Future Directions for 2 3 Aminophenoxy N,n Dimethylacetamide

Strategic Approaches to Target Molecule Synthesis

The efficient construction of the this compound molecule hinges on a carefully planned synthetic strategy. This involves a logical deconstruction of the target molecule to identify readily available starting materials and the selection of high-yielding reactions to assemble the final product.

Retrosynthetic Analysis for the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler precursors. For this compound, two primary disconnections are considered: the amide C-N bond and the ether C-O bond. amazonaws.com

Amide C-N Bond Disconnection: This disconnection simplifies the molecule into 3-aminophenoxyacetic acid and dimethylamine (B145610). This is a common and reliable strategy as amide bond formation is a well-established transformation in organic synthesis.

Ether C-O Bond Disconnection: This approach breaks the ether linkage, leading to 3-aminophenol and a 2-halo-N,N-dimethylacetamide, such as 2-chloro-N,N-dimethylacetamide. This route relies on nucleophilic substitution to form the ether bond.

These disconnections suggest two primary synthetic pathways:

Route A: Starting with the formation of the ether linkage between a protected aminophenol or a nitrophenol and an acetyl group derivative, followed by amidation and any necessary functional group transformations (e.g., nitro group reduction).

Route B: Beginning with the synthesis of 3-aminophenoxyacetic acid, followed by a final amidation step with dimethylamine to yield the target compound.

Development of Optimized Reaction Conditions for Amide Bond Formation

The formation of the N,N-dimethylacetamide moiety is a critical step in the synthesis. The reaction of a carboxylic acid with an amine to form an amide typically requires activation of the carboxylic acid. Common methods include conversion to an acyl chloride or the use of coupling agents.

Alternatively, N,N-dimethylacetamide (DMAc) can be synthesized commercially through several methods, which inform the conditions for creating its derivatives. atamanchemicals.comchemicalbook.com These include:

The reaction of dimethylamine with acetic anhydride (B1165640) or acetic acid. atamanchemicals.comwikipedia.org

The dehydration of the salt formed between dimethylamine and acetic acid. wikipedia.org

The reaction of dimethylamine with methyl acetate. atamanchemicals.comgoogle.com

For the synthesis of this compound from 3-aminophenoxyacetic acid, standard peptide coupling reagents can be employed to facilitate the amide bond formation with dimethylamine under mild conditions, ensuring high yields and purity. A one-pot procedure using thionyl chloride in dimethylacetamide (DMAC) has also been shown to be effective for converting carboxylic acids to amides in the absence of a base. researchgate.net

Methodologies for Introducing the 3-Aminophenoxy Moiety

The formation of the ether linkage is central to constructing the 3-aminophenoxy portion of the molecule. This is typically achieved via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis.

A common strategy involves the reaction of an alkali metal salt of 3-aminophenol with a suitable electrophile. For instance, the sodium or potassium salt of 3-aminophenol, prepared by reacting it with a base like sodium hydroxide (B78521) or potassium hydroxide, can react with 2-chloro-N,N-dimethylacetamide. google.com To prevent oxidation of the aminophenol, these reactions are preferably conducted under an inert atmosphere, such as nitrogen. google.com

An alternative approach that often provides higher yields involves using 3-nitrophenol (B1666305) as the starting material. The phenoxide, being more nucleophilic due to the electron-withdrawing nitro group, reacts efficiently with the electrophile. The nitro group is then reduced to an amine in a subsequent step. A well-established method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Comparative Analysis of High-Yield Synthetic Routes

Two plausible high-yield synthetic routes for this compound are outlined and compared below.

Route A: Etherification followed by Nitro Reduction

Step 1: Reaction of 3-nitrophenol with 2-chloro-N,N-dimethylacetamide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) to form 2-(3-nitrophenoxy)-N,N-dimethylacetamide.

Step 2: Reduction of the nitro group using catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent (e.g., SnCl2/HCl) to yield the final product.

Route B: Amine Protection, Etherification, and Deprotection

Step 1: Protection of the amino group of 3-aminophenol (e.g., as an acetyl or Boc derivative).

Step 2: Etherification of the protected 3-aminophenol with 2-chloro-N,N-dimethylacetamide.

Step 3: Deprotection of the amino group to afford this compound.

| Parameter | Route A (Nitro Reduction) | Route B (Amine Protection) |

|---|---|---|

| Number of Steps | 2 | 3 |

| Starting Materials | 3-nitrophenol, 2-chloro-N,N-dimethylacetamide | 3-aminophenol, 2-chloro-N,N-dimethylacetamide, Protecting group |

| Potential Yield | Generally high, as nitro reduction is often efficient. | Dependent on the efficiency of protection and deprotection steps. |

| Atom Economy | Lower due to the addition and removal of oxygen atoms and the use of reducing agents. | Lower due to the addition and removal of the protecting group. |

| Advantages | Fewer steps; avoids handling of potentially sensitive protected amines. | Avoids the use of highly reactive and potentially hazardous reducing agents. |

| Disadvantages | Requires reduction step which may use hazardous reagents (e.g., H2 gas). | Longer route; adds cost and complexity of protection/deprotection. |

Route A is often preferred for its efficiency and fewer synthetic steps.

Investigations into Reaction Mechanisms of Related Amides

Understanding the reaction mechanisms of structurally similar amides provides valuable insight into the chemical properties and stability of this compound.

Mechanistic Studies of Hydrolysis Reactions for N,N-Dimethylacetamide Analogues

N,N-disubstituted amides like N,N-dimethylacetamide (DMAc) are known for their relative stability. Their hydrolysis, the cleavage of the amide bond by water, is typically slow but can be catalyzed by acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of dimethylamine (as its protonated ammonium (B1175870) salt) to yield the carboxylic acid. wikipedia.org

Base-Catalyzed Hydrolysis: While generally resistant to bases, hydrolysis can occur under strong basic conditions. wikipedia.org The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. pearson.com This forms a tetrahedral intermediate. pearson.com The collapse of this intermediate results in the cleavage of the C-N bond, releasing the dimethylamide anion, which is a very strong base and is quickly protonated by the solvent or the newly formed carboxylic acid to yield dimethylamine and the carboxylate salt. pearson.com

| Condition | Initial Step | Key Intermediate | Leaving Group |

|---|---|---|---|

| Acidic | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | Dimethylamine (as ammonium ion) |

| Basic | Nucleophilic attack by OH⁻ on carbonyl carbon | Tetrahedral intermediate | Dimethylamide anion (protonated to dimethylamine) |

The stability of the amide bond in this compound under various pH conditions can be inferred from these established mechanisms for its simpler analogue, N,N-dimethylacetamide.

Elucidation of Oxidation Pathways and Formaldehyde-Related Product Formation

The stability of N,N-dialkylamide-containing compounds, such as this compound, is a critical consideration, particularly when used in environments where oxidative conditions may be present. The N,N-dimethylacetamide (DMAc) moiety, while often employed as a stable polar aprotic solvent, can undergo oxidation, leading to the formation of impurities that may act as sources of formaldehyde (B43269). rsc.orgrsc.org Investigations into DMAc oxidation have shown that under certain conditions, such as the presence of oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) or exposure to UV light, DMAc can generate several oxidized derivatives. rsc.orgresearchgate.netrsc.org

A plausible mechanism for this degradation involves the oxidation of one or both of the N-methyl groups. rsc.orgnih.gov This process can lead to the formation of mono- and bis-hydroxylated species, namely N-(hydroxymethyl)-N-methylacetamide and N,N-bis(hydroxymethyl)acetamide. nih.gov These hemiaminal-like derivatives are unstable and can serve as precursors or "masked" forms of formaldehyde, releasing it into the reaction medium. rsc.orgrsc.org The degradation can also proceed through demethylation, yielding N-methylacetamide (NMA) as a byproduct, which serves as an indicator of DMAc oxidation. rsc.orgrsc.org The photocatalytic oxidation of DMAc in aqueous solutions has also been studied, revealing a degradation pathway that includes hydroxylation and demethylation, ultimately leading to smaller organic molecules and mineralization. researchgate.net

These findings are highly relevant to this compound, as the acetamide (B32628) portion of the molecule is susceptible to similar oxidative pathways. The formation of formaldehyde-related impurities is a significant concern in synthetic chemistry, as formaldehyde can react with other components in a mixture, such as the nucleophilic amino group of the parent molecule, leading to unexpected byproducts.

| Product Name | Chemical Structure | Role in Impurity Formation |

|---|---|---|

| N-(hydroxymethyl)-N-methylacetamide | CH₃CON(CH₃)(CH₂OH) | Direct formaldehyde source, hemiaminal derivative. rsc.orgnih.gov |

| N,N-bis(hydroxymethyl)acetamide | CH₃CON(CH₂OH)₂ | Potential formaldehyde source. nih.gov |

| N-methylacetamide (NMA) | CH₃CONHCH₃ | Byproduct and indicator of DMAc oxidation. rsc.orgrsc.org |

| Formaldehyde | CH₂O | Highly reactive impurity released from oxidized derivatives. rsc.org |

Nucleophilic Reactivity of the Amino Group in Related Compounds

The aromatic primary amino group (-NH₂) in this compound is a key functional handle that dictates much of its chemical reactivity. This group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. Its reactivity allows for a wide range of chemical transformations, making it a versatile site for synthetic derivatization. The nucleophilicity of the amino group enables it to attack electron-deficient centers, forming new covalent bonds.

The reactivity of this amine is analogous to that of other aromatic amines, such as aniline. It can participate in numerous classical organic reactions, including acylation, alkylation, sulfonylation, and diazotization. The outcomes of these reactions are generally predictable, allowing for the controlled synthesis of diverse derivatives. For instance, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common strategy for the analysis of amino compounds, highlighting the group's amenability to reaction with electrophiles. nih.govsigmaaldrich.com The environment, particularly pH, is a critical factor, as protonation of the amino group under acidic conditions diminishes its nucleophilicity. waters.com

| Reaction Type | Electrophile | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl), Anhydride ((RCO)₂O) | Amide (-NHCOR) | Forms stable amide bonds, common in medicinal chemistry. |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) | Creates sulfonamides with distinct chemical properties. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduces alkyl substituents, modifying basicity and lipophilicity. |

| Schiff Base Formation | Aldehyde (RCHO), Ketone (RCOR') | Imine (-N=CHR, -N=CR'R) | Forms imines (Schiff bases), which are versatile synthetic intermediates. |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) | Key intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -Halogen). |

Strategies for Synthetic Derivatization and Analogue Preparation

Chemical Transformations at the Aromatic Amino Group

The nucleophilic aromatic amino group is the most common site for initiating the synthesis of derivatives of this compound. A variety of well-established chemical transformations can be employed to generate a library of analogues with modified properties.

Acylation and Sulfonylation: The reaction of the amino group with acylating agents (e.g., acetyl chloride, benzoyl chloride) or sulfonylating agents (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base yields the corresponding amides and sulfonamides, respectively. These reactions are typically high-yielding and produce stable products.

N-Alkylation and Reductive Amination: Direct alkylation with alkyl halides can be difficult to control and may result in mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination. This involves the initial formation of a Schiff base by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the secondary or tertiary amine.

Diazotization and Subsequent Displacement: Perhaps the most versatile transformation is the conversion of the primary amino group into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide array of nucleophiles. For example, Sandmeyer reactions allow for the introduction of chloro, bromo, or cyano groups, while reaction with water introduces a hydroxyl group, converting the amine into a phenol.

| Transformation | Reagents | Product Structure Snippet |

|---|---|---|

| Acetylation | (CH₃CO)₂O, Pyridine | -NHC(O)CH₃ |

| Benzoylation | C₆H₅COCl, Base | -NHC(O)C₆H₅ |

| Tosylsation | p-TsCl, Pyridine | -NHSO₂C₆H₄CH₃ |

| Sandmeyer Reaction (Chlorination) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | -Cl |

| Conversion to Phenol | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | -OH |

Modifications and Substitutions on the Acetamide Backbone

The acetamide backbone, -O-CH₂-C(=O)N(CH₃)₂, offers additional sites for chemical modification, allowing for the synthesis of analogues with altered pharmacokinetic or pharmacodynamic properties.

Amide Bond Cleavage: The amide bond can be hydrolyzed under either strong acidic or basic conditions to yield 2-(3-aminophenoxy)acetic acid and dimethylamine. wikipedia.org This transformation fundamentally alters the nature of the molecule, replacing the amide with a carboxylic acid.

Amide Reduction: Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, can reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-). This reaction converts the acetamide moiety into an N,N-dimethyl-2-(3-aminophenoxy)ethan-1-amine, transforming the neutral amide into a basic amine.

Substitution of N-Methyl Groups: Synthesizing analogues with different N-substituents requires a modification of the initial synthetic route. Instead of using dimethylamine, other primary or secondary amines can be reacted with a suitable precursor, such as ethyl 2-(3-nitrophenoxy)acetate, followed by reduction of the nitro group. This allows for the introduction of a wide variety of alkyl, aryl, or cyclic substituents on the amide nitrogen.

Alpha-Carbon Functionalization: While direct functionalization of the α-carbon (the -CH₂- group) can be challenging, it is possible through the formation of an enolate under strong basic conditions, followed by reaction with an electrophile. Alternatively, strategies involving the electrophilic activation of the amide carbonyl can facilitate α-functionalization. nih.gov

| Modification | Typical Reagents | Resulting Moiety |

|---|---|---|

| Amide Hydrolysis | H₃O⁺ or OH⁻, Heat | -O-CH₂-COOH |

| Amide Reduction | LiAlH₄ or BH₃ complex | -O-CH₂-CH₂-N(CH₃)₂ |

| N-Substituent Variation | R₂NH (in synthesis) | -O-CH₂-C(=O)NR₂ (R ≠ CH₃) |

Tailored Synthesis of Sterically and Electronically Varied Analogues

The systematic synthesis of analogues with tailored steric and electronic properties is a cornerstone of structure-activity relationship (SAR) studies. By combining the strategies discussed previously, analogues of this compound can be rationally designed and prepared.

Electronic Variation: The electronic properties of the aromatic ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is typically achieved by starting the synthesis with an appropriately substituted 3-aminophenol. For example, starting with 5-methoxy-3-aminophenol would yield an analogue with a strong EDG, increasing the electron density of the ring and the nucleophilicity of the amino group. Conversely, starting with 5-nitro-3-aminophenol would introduce a powerful EWG.

Steric Variation: Steric bulk can be introduced at multiple positions.

On the Aromatic Ring: Using substituted 3-aminophenols (e.g., 2-methyl-3-aminophenol) introduces steric hindrance near the phenoxy ether linkage.

On the Amino Group: N-alkylation with bulky groups (e.g., isopropyl, cyclohexyl) can shield the amino group.

On the Acetamide Nitrogen: As described in 2.3.2, employing sterically demanding secondary amines (e.g., diisopropylamine, N-ethyl-N-isobutylamine) in the synthesis will result in bulkier amide moieties.

These tailored modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into how specific structural features influence its properties.

| Analogue Type | Example Structure Snippet (Modification Site) | Key Precursor | Intended Effect |

|---|---|---|---|

| Electronically-Enriched | 5-Methoxy on aromatic ring | 5-Methoxy-3-aminophenol | Increased electron density on the ring. |

| Electronically-Deficient | 5-Trifluoromethyl on aromatic ring | 3-Amino-5-(trifluoromethyl)phenol | Decreased electron density on the ring. |

| Sterically-Hindered (Ring) | 2-Methyl on aromatic ring | 2-Methyl-3-aminophenol | Introduce steric bulk near the ether linkage. |

| Sterically-Hindered (Amide) | -C(=O)N(isopropyl)₂ | Diisopropylamine | Increase steric hindrance at the acetamide terminus. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethylacetamide (DMAc) |

| tert-butyl hydroperoxide (t-BuOOH) |

| N-(hydroxymethyl)-N-methylacetamide |

| N,N-bis(hydroxymethyl)acetamide |

| N-methylacetamide (NMA) |

| Formaldehyde |

| Aniline |

| Diethyl ethoxymethylenemalonate (DEEMM) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Acetyl chloride |

| Benzoyl chloride |

| p-toluenesulfonyl chloride |

| Methanesulfonyl chloride |

| Sodium borohydride (NaBH₄) |

| Sodium triacetoxyborohydride (STAB) |

| Nitrous Acid |

| 2-(3-aminophenoxy)acetic acid |

| Dimethylamine |

| Lithium aluminum hydride (LiAlH₄) |

| N,N-dimethyl-2-(3-aminophenoxy)ethan-1-amine |

| Ethyl 2-(3-nitrophenoxy)acetate |

| Diisopropylamine |

| N-ethyl-N-isobutylamine |

| 5-methoxy-3-aminophenol |

| 5-nitro-3-aminophenol |

| 2-methyl-3-aminophenol |

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) group, inherited from the 3-aminophenol moiety, would typically display symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹.

A strong absorption band, characteristic of the tertiary amide C=O stretching, is predicted to be prominent in the spectrum, likely appearing in the 1650-1630 cm⁻¹ range, a value influenced by the electronic environment of the N,N-dimethylacetamide group. acs.org The aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce signals in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching of the aromatic amine should be observable, alongside the C-O-C stretching of the ether linkage, which typically appears in the 1260-1000 cm⁻¹ range. The N-H bending vibrations of the primary amine are also expected in the 1650-1580 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3400 | Primary Amine |

| N-H Symmetric Stretch | ~3300 | Primary Amine |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methyl Groups |

| C=O Stretch | 1650-1630 | Tertiary Amide |

| N-H Bend | 1620-1580 | Primary Amine |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| C-O-C Asymmetric Stretch | ~1250 | Aryl Ether |

| C-N Stretch (Amide) | ~1150 | Tertiary Amide |

| C-O-C Symmetric Stretch | ~1050 | Aryl Ether |

| C-N Stretch (Aromatic) | ~1300 | Aromatic Amine |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding its carbon skeleton and aromatic structure.

Interactive Data Table: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methyl Groups |

| C=O Stretch | 1650-1630 | Tertiary Amide |

| Aromatic Ring Breathing | ~1000 | Aromatic Ring |

| Aromatic C=C Stretch | 1600-1550 | Aromatic Ring |

| C-O-C Stretch | 1280-1200 | Aryl Ether |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity and Isomerism

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For this compound, distinct signals are expected for the aromatic protons, the methylene protons of the acetamide side chain, and the methyl protons of the dimethylamino group.

The protons on the aromatic ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the meta-substitution pattern of the amino and phenoxyacetamide groups, a complex splitting pattern is anticipated. The protons ortho and para to the electron-donating amino and ether groups will be shifted upfield compared to those meta to them. The -NH₂ protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The methylene protons (-O-CH₂-) are expected to appear as a singlet, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl groups. The two methyl groups of the N,N-dimethylacetamide moiety may appear as two distinct singlets due to restricted rotation around the amide C-N bond, a common phenomenon in N,N-disubstituted amides. chemicalbook.comresearchgate.net These would likely be found in the δ 2.8-3.2 ppm region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.0 - 7.5 | Multiplet | 4H |

| -NH₂ | Variable (broad) | Singlet | 2H |

| -O-CH₂- | 4.5 - 5.0 | Singlet | 2H |

| -N(CH₃)₂ | 2.8 - 3.2 | Two Singlets | 6H |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 168-172 ppm. chemicalbook.com The aromatic carbons will resonate in the δ 100-160 ppm region. The carbon atom attached to the ether oxygen (C-O) and the carbon attached to the amino group (C-N) will have distinct chemical shifts influenced by these substituents. The methylene carbon (-O-CH₂-) is expected to appear around δ 65-75 ppm. The two methyl carbons of the N,N-dimethylamino group will likely show two distinct signals in the δ 35-40 ppm range, again due to the restricted rotation around the amide bond. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 100 - 130 |

| -O-CH₂- | 65 - 75 |

| -N(CH₃)₂ | 35 - 40 (two signals) |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be crucial for establishing the connectivity between the protons on the aromatic ring, helping to decipher their complex splitting patterns. No cross-peaks are expected between the aromatic protons, the methylene singlet, and the methyl singlets, confirming their isolated spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic C-H groups, the -O-CH₂- group, and the -N(CH₃)₂ groups by correlating them to their attached protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific experimental data from mass spectrometry analyses for this compound are not found in published literature. While the compound's nominal mass can be calculated from its chemical formula (C₁₀H₁₄N₂O₂), which is 194.23 g/mol , experimentally determined data is required for a thorough characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for this compound has been publicly reported. Such data would be essential for confirming its elemental composition by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

There are no available tandem mass spectrometry (MS/MS) studies for this compound. Consequently, the fragmentation pathways, which are critical for the structural elucidation of the molecule, have not been determined or documented.

Solid-State Structural Elucidation via X-ray Crystallography

Information regarding the solid-state structure of this compound, which would be obtained through X-ray crystallography techniques, is not available.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

No studies utilizing single-crystal X-ray diffraction have been published for this compound. Therefore, details on its absolute configuration, bond lengths, bond angles, and crystal packing arrangement remain undetermined.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) patterns for this compound are not found in the searched literature. This information would be necessary for the analysis of its crystalline phase, purity, and polymorphism.

Chiroptical Spectroscopy (if applicable to chiral analogues)

As this compound is not a chiral molecule, chiroptical spectroscopy is not applicable. Furthermore, no studies on chiral analogues of this compound that would necessitate such analysis were found.

Research on this compound Reveals No Specific Data on Circular Dichroism Spectroscopy for Stereochemical Assignment

Comprehensive searches for spectroscopic and structural characterization data specific to this compound have yielded no detailed research findings on its stereochemical assignment using Circular Dichroism (CD) spectroscopy.

Despite the importance of Circular Dichroism (CD) spectroscopy as a powerful technique for determining the stereochemistry of chiral molecules, no dedicated studies detailing the CD spectral analysis of this compound are publicly available in the surveyed scientific literature. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing crucial information about the three-dimensional structure of chiral compounds. chiralabsxl.com This technique is instrumental in assigning the absolute configuration of stereoisomers. chiralabsxl.com

Typically, the stereochemical assignment of a compound using CD spectroscopy involves comparing its experimental spectrum with that of a known standard or through theoretical calculations. chiralabsxl.com However, for this compound, no such experimental data or computational studies appear to have been published.

General spectroscopic information is available for related structures or the N,N-dimethylacetamide moiety itself. nist.govresearchgate.netnist.gov However, this information does not address the specific chiroptical properties of the complete molecule of this compound, which are essential for CD spectroscopic analysis. The absence of a chiral center in the provided chemical name and structure also suggests that the compound is achiral, and therefore would not exhibit a CD spectrum. Chiral derivatives would be necessary to conduct such stereochemical analysis.

Further research, including the synthesis of chiral derivatives of this compound and subsequent analysis using CD spectroscopy, would be required to generate the data necessary for a comprehensive stereochemical characterization. Without such studies, a detailed discussion under the requested outline for this specific compound is not possible.

Computational and Theoretical Chemistry Investigations of 2 3 Aminophenoxy N,n Dimethylacetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods provide a detailed description of the electron distribution, which in turn governs the molecule's chemical properties and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov For 2-(3-aminophenoxy)-N,N-dimethylacetamide, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Theoretical investigations on structurally similar molecules, such as N,N-dimethylacetamide, have demonstrated the power of DFT in reproducing experimentally derived geometries. psu.edu By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one can compute various structural parameters, including bond lengths, bond angles, and dihedral angles for this compound. nih.gov These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties.

Interactive Data Table: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | O | - | - | Hypothetical Value |

| Bond Length (Å) | C | N | - | - | Hypothetical Value |

| Bond Angle (°) | O | C | N | - | Hypothetical Value |

| Dihedral Angle (°) | C | O | C | C | Hypothetical Value |

**Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations. Actual values would require a specific computational study on the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in describing a molecule's chemical reactivity and electronic transitions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.comchalcogen.ro

For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The aminophenoxy group, with its electron-donating amino substituent, is expected to significantly influence the HOMO distribution. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Interactive Data Table: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | Hypothetical Value |

| LUMO Energy | Hypothetical Value |

| HOMO-LUMO Gap | Hypothetical Value |

| Ionization Potential | Hypothetical Value |

| Electron Affinity | Hypothetical Value |

| Global Hardness | Hypothetical Value |

| Chemical Potential | Hypothetical Value |

| Global Electrophilicity Index | Hypothetical Value |

**Note: These values are illustrative and would be determined through specific quantum chemical calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions typically indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas with positive potential, prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, highlighting these as potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. This information is crucial for understanding how the molecule interacts with other molecules, including solvents and biological receptors.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, its behavior in a real-world environment is dynamic. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's flexibility and temporal evolution.

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the energy of the resulting structures.

The conformational energy landscape provides a map of all possible conformations and their relative energies. For this compound, key rotations would include the bonds connecting the phenoxy group to the acetamide (B32628) moiety and the rotation around the amide C-N bond. The results of such an analysis would reveal the preferred three-dimensional shapes of the molecule in the gas phase or in solution.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a detailed view of the molecule's flexibility, vibrations, and conformational changes.

For this compound, an MD simulation would reveal the fluctuations of bond lengths and angles, as well as the transitions between different conformational states. From these simulations, one can also calculate important thermodynamic properties. Furthermore, specialized simulation techniques can be used to compute the rotational barriers around specific bonds, providing quantitative information on the energy required to interconvert between different conformers. Studies on similar amide-containing molecules have utilized such methods to understand their dynamic nature. rsc.org

Characterization of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The three-dimensional structure and conformational stability of this compound are significantly influenced by a network of intramolecular non-covalent interactions. nih.gov The molecule's key functional groups—the primary amine (-NH₂), the ether linkage (-O-), and the amide group (-C(O)N(CH₃)₂)—create opportunities for the formation of intramolecular hydrogen bonds and other weak interactions.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing these subtle forces. youtube.comscirp.org QTAIM analysis examines the topology of the electron density to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength and nature of an interaction. scirp.org For this compound, QTAIM could be employed to identify and analyze potential hydrogen bonds, such as between the amine hydrogen atoms and the lone pairs of the ether oxygen or the carbonyl oxygen.

NCI analysis provides a visual representation of non-covalent interactions. rsc.orgrsc.org It plots the reduced density gradient (RDG) versus the electron density, revealing areas of steric repulsion, van der Waals interactions, and hydrogen bonding through color-coded isosurfaces. rsc.org This method would allow for a comprehensive mapping of all stabilizing and destabilizing intramolecular contacts that dictate the molecule's preferred conformation.

Table 1: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound

| Interacting Atoms | Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Energy of Interaction (kJ/mol) |

|---|---|---|---|---|

| NH···O (ether) | Intramolecular H-Bond | 0.015 | +0.045 | -8.5 |

| NH···O (carbonyl) | Intramolecular H-Bond | 0.025 | +0.080 | -15.2 |

| CH···π (ring) | van der Waals | 0.008 | +0.020 | -3.1 |

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry offers robust methodologies for predicting the chemical reactivity of molecules. acs.org For this compound, understanding its reactivity is key to anticipating its behavior in chemical synthesis or biological environments. The presence of an aromatic amine and an amide group suggests several potential reaction sites. nih.gov Theoretical calculations can map out the molecule's electronic landscape to identify these reactive centers.

Methods based on Density Functional Theory (DFT) are commonly used to calculate molecular properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO gap is an indicator of chemical stability, while the spatial distribution of these orbitals highlights regions susceptible to electrophilic and nucleophilic attack. Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) areas of the molecule.

To understand a chemical reaction mechanism in detail, it is essential to characterize the structures of any intermediates and the transition states that connect them. acs.orgucsb.edu Computational modeling allows for the precise location and analysis of these fleeting species on a potential energy surface (PES). numberanalytics.comnumberanalytics.com For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or acylation at the amine, DFT calculations can be performed to optimize the geometries of the reactants, products, and all intervening stationary points. nih.gov

Transition state (TS) structures represent the highest energy point along a reaction coordinate and are characterized by a single imaginary vibrational frequency. mit.edu Computational tools can search for these saddle points on the PES. numberanalytics.com Once located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the desired reactants and products. numberanalytics.com

Table 2: Hypothetical Geometric Parameters for a Reaction Involving this compound

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| C-N Bond Length (Å) (new bond) | 3.50 | 2.10 | 1.45 |

| N-H Bond Length (Å) (breaking bond) | 1.01 | 1.25 | - (proton transferred) |

| Imaginary Frequency (cm⁻¹) | - | -350i | - |

With the stationary points (reactants, intermediates, transition states, and products) identified, a complete reaction pathway can be constructed. arxiv.orgacs.org The primary goal is to determine the energy barriers, or activation energies (Ea), which govern the rate of the reaction according to transition state theory. nih.gov The activation energy is the energy difference between the reactants and the transition state. ucsb.edu A lower energy barrier corresponds to a faster reaction.

By computing the energies of all species along the reaction coordinate, a detailed reaction energy profile can be generated. nih.gov This profile provides a quantitative understanding of the reaction's kinetics and thermodynamics. arxiv.org It can reveal whether a reaction is likely to proceed under certain conditions and can help differentiate between competing mechanistic pathways by comparing their respective energy barriers. illinois.edu

In Silico Studies for Molecular Recognition and Interaction Profiling

The potential of this compound to interact with biological macromolecules, such as proteins or enzymes, can be thoroughly investigated using in silico molecular recognition techniques. nih.govmdpi.com These studies are fundamental in fields like drug discovery, where predicting how a small molecule binds to a target protein is a critical step. biotech-asia.org

Computational approaches to predict molecular binding are generally categorized as either ligand-based or structure-based. nih.goviaanalysis.comwikipedia.org

Ligand-Based Approaches: These methods are used when the 3D structure of the target is unknown but a set of molecules known to bind to it (active ligands) is available. iaanalysis.com Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for binding. The pharmacophore model derived from known actives can then be used to screen for new molecules, like this compound, that fit the model.

Structure-Based Approaches: When the 3D structure of the target protein is known, structure-based methods are employed. iaanalysis.comwikipedia.org Molecular docking is the most common technique, where the ligand (this compound) is computationally placed into the binding site of the protein. ajchem-a.comresearchgate.netresearchgate.net A scoring function then estimates the binding affinity for different poses, predicting the most favorable binding mode and orientation. temple.edu

Beyond predicting the binding pose, a major goal of in silico studies is to accurately predict the binding affinity, often expressed as the binding free energy (ΔG_bind) or an inhibition constant (Ki). acs.orgoup.com Molecular docking provides a score that is often correlated with affinity, but more rigorous and computationally intensive methods are needed for higher accuracy. plos.org

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from a set of molecular dynamics simulation snapshots. mdpi.com These methods provide a more accurate estimation by considering solvent effects and conformational changes upon binding. researchgate.net Such calculations could predict how strongly this compound binds to a model protein, providing valuable data for assessing its potential as a bioactive compound. arxiv.org

Table 3: Hypothetical Predicted Binding Affinities for this compound with a Model Protein Kinase

| Computational Method | Predicted Binding Score / Energy | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Molecular Docking (Score) | -8.5 kcal/mol | ~500 nM |

| MM/PBSA (ΔG_bind) | -45.2 kcal/mol | ~80 nM |

Exploration of Molecular Interactions and Structure Activity Relationships

Investigation of Molecular Targets and Binding Mechanisms (In Vitro Studies, Non-Human Context)

In vitro studies on phenoxyacetamide analogues have revealed their ability to modulate various biological targets, primarily through interactions with enzymes and receptors.

Phenoxyacetamide derivatives have been identified as modulators of several enzymes. For instance, certain novel semi-synthetic phenoxyacetamide derivatives have been investigated for their potential to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a target in cancer therapy. Molecular docking studies of a potent derivative revealed stable binding within the PARP-1 active site, suggesting its potential as an inhibitor. nih.gov Another study on benzoxazole-2-yl-2-phenoxyacetamide derivatives demonstrated their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, indicating their potential as antidiabetic agents. researchgate.net

The interaction of phenoxyacetamide derivatives with proteins is a key aspect of their mechanism of action. The crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been elucidated, revealing intermolecular interactions such as N–H···O hydrogen bonds that stabilize the crystal structure. researchgate.net Such interactions are crucial for the recognition and binding of these compounds to the active sites of target proteins. In the case of PARP-1 inhibitors, molecular docking showed that a phenoxyacetamide derivative could fit properly within the binding site of the protein, forming stable interactions. nih.gov

The phenoxyacetamide scaffold is a key component of agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that is a target for type 2 diabetes treatment. nih.gov Studies on these agonists have shown that the phenoxyacetamide moiety plays a crucial role in binding to the receptor and initiating a cellular response. The interactions likely involve a combination of hydrophobic and hydrogen bonding interactions within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies of Analogues

SAR studies are vital for optimizing the potency and selectivity of drug candidates. For phenoxyacetamide derivatives, these studies have focused on modifying both the aromatic ring and the acetamide (B32628) portion of the molecule.

The nature and position of substituents on the phenoxy ring significantly influence the biological activity of phenoxyacetamide derivatives. For example, in a series of phenothiazine (B1677639) derivatives investigated as ferroptosis inhibitors, the substituents on the aromatic rings were systematically varied to optimize potency. nih.gov Similarly, for FFA1 agonists with a phenoxyacetamide core, modifications to the aromatic ring were explored to enhance agonist activity. nih.gov In the case of benzoxazole-2-yl-2-phenoxyacetamide derivatives as α-amylase inhibitors, the substitution pattern on the phenoxy ring was found to be a key determinant of their inhibitory activity. researchgate.net

Modifications to the acetamide group can also have a profound impact on the activity of these compounds. In the development of FFA1 agonists, converting various amide linkers was a key strategy to decrease molecular weight and lipophilicity while maintaining agonistic activity. nih.gov For flavonoid acetamide derivatives, the presence and location of acetamide groups were shown to play a significant role in their antioxidant and bioavailability properties. mdpi.com Studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives revealed that modifications to the acetamide and the aminophenyl portions led to the discovery of a lead compound with high in vitro potency against cancer cell lines. figshare.com

The table below summarizes the biological activities of some phenoxyacetamide derivatives from the literature, highlighting the impact of structural modifications.

| Compound Class | Modification | Biological Target/Activity | Key Findings |

| Phenoxyacetamide Derivatives | Varied substitutions | Cytotoxicity against HepG2 cells | A novel derivative showed significant cytotoxic activity (IC50 = 1.43 µM) and induced apoptosis. nih.gov |

| Phenoxyacetamide-based Agonists | Amide linker variation | FFA1 receptor agonism | Led to the discovery of a lead compound with considerable agonistic activity and improved physicochemical properties. nih.gov |

| Benzoxazole-2-yl-2-phenoxyacetamide Derivatives | Aromatic substitutions | α-amylase inhibition | The substitution pattern on the phenoxy ring was critical for inhibitory activity. researchgate.net |

| Flavonoid Acetamide Derivatives | Acetamide group placement | Antioxidant activity | The presence and location of acetamide groups influenced the antioxidant properties. mdpi.com |

Development of Quantitative Structure-Activity Relationships (QSAR)

No published QSAR studies specifically investigating 2-(3-aminophenoxy)-N,N-dimethylacetamide were identified. Such studies would be necessary to build computational models that correlate the structural features of this compound with its biological activity.

Pharmacophore Modeling and Rational Design of Enhanced Analogues

There is no available research on the pharmacophore modeling of this compound. This type of research is essential for identifying the key structural motifs responsible for any biological activity and for the rational design of more potent analogues.

In Vitro Biological Activity Studies (Excluding Human Clinical Data, Dosage, Safety)

Comprehensive in vitro studies detailing the biological activities of this compound are not present in the current body of scientific literature.

Mechanistic Investigation of Antimicrobial Activity against Specific Strains

No studies were found that investigated the antimicrobial properties or the mechanism of action of this compound against any specific microbial strains.

Exploration of Anticancer Activity through Cellular Pathway Modulation

While some phenylacetamide derivatives have been evaluated for their cytotoxicity and pro-apoptotic activity in cancer cell lines, there is no specific research available that explores the anticancer effects or the impact on cellular pathways of this compound.

Studies on Other Observed Biological Effects at the Molecular and Cellular Level

No other specific biological effects of this compound at the molecular and cellular level have been reported in the scientific literature.

Applications As a Chemical Intermediate and in Advanced Materials Science

Role in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-(3-aminophenoxy)-N,N-dimethylacetamide serves as a crucial starting material or intermediate. Its structural features can be strategically utilized to introduce specific functionalities into target molecules.

While direct and extensive research detailing the use of this compound as a building block for specific, named pharmaceutical precursors is not widely available in publicly accessible literature, its structural motifs are present in various biologically active compounds. The aminophenoxy core is a common feature in many pharmaceutical agents. The N,N-dimethylacetamide portion can influence solubility and other pharmacokinetic properties. The related solvent, N,N-dimethylacetamide (DMAc), is frequently used in pharmaceutical manufacturing as a reaction solvent, highlighting the utility of the acetamide (B32628) functionality in this sector. For instance, DMAc is employed in the production of certain antibiotics and other therapeutic agents. The presence of the reactive amine on the phenoxy ring of this compound provides a key handle for synthetic elaboration, allowing for the construction of more complex molecules that may serve as precursors to new drug candidates.

Similar to its role in pharmaceuticals, the application of this compound in the synthesis of agrochemical intermediates is an area of potential rather than one with numerous documented examples. The broader class of aminophenoxy compounds has been investigated for herbicidal and pesticidal activities. The N,N-dimethylacetamide component can again play a role in modulating the physical properties of the final agrochemical product, such as its solubility and stability. The solvent N,N-dimethylacetamide is also utilized in the formulation and synthesis of some pesticides.

The synthesis of specialty chemicals often requires building blocks with specific functional groups that can be readily modified. This compound, with its primary amine and tertiary amide, fits this description. It can be a precursor in the synthesis of dyes, pigments, and other performance chemicals where the aminophenoxy chromophore or the modifying influence of the dimethylacetamide group is desired.

Integration into Polymer Chemistry and Macromolecular Design

The difunctional nature of this compound, specifically the presence of the amine group, allows it to be incorporated as a monomeric unit into polymer chains. This integration can impart unique properties to the resulting macromolecular structures.

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides. While specific data on polymers derived exclusively from this compound is limited, the general principles of polycondensation reactions with diamines are well-established.

Polyamides: The amine group of this compound can react with dicarboxylic acids or their derivatives (like diacid chlorides) to form amide linkages, the defining characteristic of polyamides. The incorporation of the phenoxy-acetamide side group would be expected to influence the polymer's properties, potentially increasing solubility in organic solvents and affecting its thermal and mechanical characteristics.

Polyimides: In the synthesis of polyimides, aromatic diamines are reacted with aromatic dianhydrides in a two-step process. The first step involves the formation of a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. The use of this compound as the diamine component would introduce a flexible ether linkage and a polar amide group into the polymer backbone. This can lead to polyimides with modified properties, such as improved processability and altered dielectric constants. The solvent N,N-dimethylacetamide is a common solvent for carrying out these polymerizations.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Expected Influence of the Monomer | Rationale |

|---|---|---|

| Solubility | Increased solubility in polar aprotic solvents. | The presence of the flexible ether linkage and the polar N,N-dimethylacetamide side group can disrupt chain packing and increase interactions with solvent molecules. |

| Glass Transition Temperature (Tg) | Potentially lower Tg compared to more rigid diamines. | The ether linkage in the monomer introduces flexibility into the polymer backbone, which can lower the energy required for segmental motion. |

| Mechanical Properties | Modified tensile strength and modulus. | The flexible side group may act as an internal plasticizer, potentially leading to increased flexibility and toughness. |

The reactivity of the amine group in this compound is central to its role in polymerization. In polycondensation reactions, the nucleophilicity of the amine dictates the rate of reaction with electrophilic co-monomers like diacid chlorides or dianhydrides. The steric hindrance around the amine group, influenced by the adjacent phenoxy and acetamide groups, could also play a role in the polymerization kinetics.

The incorporation of this unsymmetrical monomer can influence the regularity of the polymer chain, potentially leading to amorphous or semi-crystalline materials. The pendant N,N-dimethylacetamide group can affect inter-chain interactions, such as hydrogen bonding and dipole-dipole interactions, which in turn will have a significant impact on the final properties of the polymer. By carefully selecting the co-monomer, it is possible to tailor the macromolecular architecture and, consequently, the material's performance characteristics.

Design and Synthesis of Functional Polymeric Systems via Derivatization

The primary amino group on the phenoxy ring of this compound serves as a key functional handle for its derivatization and subsequent integration into polymer backbones. This amine functionality allows the compound to act as a monomer or a modifying agent in the synthesis of a variety of polymer classes, most notably polyamides and polyimides.

In the synthesis of polyamides , this compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The resulting polymers would incorporate the flexible ether linkage and the polar N,N-dimethylacetamide side group, which could impart desirable properties such as improved solubility, enhanced adhesion, and modified thermal characteristics. The presence of the N,N-dimethylacetamide group is anticipated to disrupt chain packing, potentially leading to amorphous polymers with good processability in common organic solvents.

For the creation of polyimides , a class of polymers renowned for their exceptional thermal stability and mechanical strength, this compound can be utilized as a diamine monomer. The typical synthesis involves a two-step process starting with the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) itself, to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally cyclized to the final polyimide. The incorporation of the flexible ether and bulky N,N-dimethylacetamide groups from the this compound monomer is expected to enhance the solubility and processability of the resulting polyimides, a common challenge with conventional aromatic polyimides.

The derivatization of the amino group can also lead to the synthesis of other functional polymers. For instance, reaction with isocyanates would yield polyureas, while reaction with epoxides would produce epoxy resins with unique properties conferred by the N,N-dimethylacetamide moiety.

Potential in the Development of Functional Materials

The structural attributes of this compound suggest its utility in the formulation of a range of functional materials, where its inherent properties can be translated into improved performance characteristics.

Contribution to Advanced Coatings and Adhesives

In the realm of advanced coatings and adhesives, the incorporation of this compound into polymer formulations can offer several advantages. The polar N,N-dimethylacetamide group can enhance adhesion to various substrates through dipole-dipole interactions and hydrogen bonding. This is a critical attribute for high-performance adhesives and protective coatings that require strong and durable bonds.

Furthermore, the flexible ether linkage in the molecule's backbone can contribute to the toughness and flexibility of the cured coating or adhesive, preventing brittleness and improving impact resistance. When used as a curing agent for epoxy resins, the amine group of this compound would react with the epoxy groups, integrating its unique structural features into the crosslinked network. This could lead to epoxy systems with tailored properties, such as modified viscosity for better applicability and enhanced thermal stability.

Role in Fabricating High-Performance Films

The fabrication of high-performance films often requires polymers with a specific combination of thermal stability, mechanical robustness, and processability. As a component in polyimides or other high-temperature polymers, this compound can facilitate the production of flexible and soluble materials that can be cast into thin films from solution.

Development of Advanced Analytical Methodologies for 2 3 Aminophenoxy N,n Dimethylacetamide

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For 2-(3-aminophenoxy)-N,N-dimethylacetamide, both liquid and gas chromatography serve critical roles in quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method coupled with UV detection is particularly suitable due to the aromatic nature of the molecule, which imparts a strong UV chromophore.

Method development focuses on optimizing separation from potential impurities, such as isomers (e.g., 2-(2-aminophenoxy)- and 2-(4-aminophenoxy)-N,N-dimethylacetamide) and related substances. A C18 stationary phase is typically selected for its hydrophobic interaction with the analyte. The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the efficient elution of the target compound while separating it from less or more polar impurities. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, typically around 240 nm or 275 nm, corresponding to the electronic transitions of the aminophenoxy moiety.

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Table 2: Typical Method Validation Results

| Validation Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound. It is highly effective for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents (e.g., toluene, dimethylformamide) from the synthesis process or low-molecular-weight starting materials.

Due to the compound's polarity and relatively high boiling point, direct GC analysis can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome this, derivatization of the primary amine group, for instance, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to increase volatility and thermal stability. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, is generally suitable for separating the derivatized analyte from impurities. A programmed temperature ramp is used to ensure the elution of all components within a reasonable time frame.

Table 3: Illustrative GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Injection Mode | Split (20:1) |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 500 amu |

Capillary Electrophoresis (CE) offers an alternative and complementary separation mechanism to HPLC, providing extremely high separation efficiency and requiring minimal sample volume. oup.comwikipedia.org Capillary Zone Electrophoresis (CZE) is the most suitable mode for analyzing this compound. nih.govresearchgate.net

In CZE, separation is based on the differential migration of ions in an electric field. The primary amine group of the target compound is readily protonated in an acidic buffer, forming a cation. By using a low pH background electrolyte (BGE), such as a phosphate buffer at pH < 3, the compound will migrate as a cation toward the cathode. nih.gov This low pH also suppresses the electroosmotic flow (EOF), allowing for separation based primarily on the charge-to-size ratio of the analytes. nih.govresearchgate.net This technique is particularly adept at resolving structurally similar isomers with different pKa values, which can be challenging by HPLC alone. nih.gov

Table 4: Proposed Capillary Zone Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (51.5 cm effective) |

| Background Electrolyte (BGE) | 40 mM Sodium Phosphate, pH 2.5 |

| Applied Voltage | 25 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV-Vis Diode Array Detector (DAD) at 214 nm |

Electrochemical Sensing and Detection Methods

Electrochemical methods provide a rapid, sensitive, and cost-effective approach for the quantification of electroactive species. The 3-aminophenol (B1664112) moiety within the target compound is readily oxidizable, making it an excellent candidate for analysis by voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV). mdpi.comnih.gov

These methods rely on the oxidation of the aminophenol group at the surface of a working electrode (e.g., glassy carbon, carbon paste, or modified electrodes) when a potential is applied. DPV and SWV are particularly useful for quantitative analysis as they enhance the signal-to-background ratio, leading to lower detection limits compared to CV. bohrium.com The oxidation peak current is directly proportional to the concentration of the analyte in the solution. The development of such a sensor involves optimizing the supporting electrolyte pH (which affects the oxidation potential) and the specific voltammetric parameters (e.g., pulse amplitude, step potential). These sensors can be highly selective and have been successfully applied to the detection of aminophenol derivatives in various matrices. nih.govbohrium.com

Table 5: Typical Performance of a DPV Method for Aminophenol Derivatives

| Parameter | Value |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Linear Range | 0.5 µM - 100 µM |

| Limit of Detection (LOD) | 0.1 µM |

| Reproducibility (%RSD) | < 3.5% |

Spectrophotometric Assays for Quantification in Research Matrices

UV-Visible spectrophotometry offers a simple, accessible, and rapid method for quantification, especially when chromatographic techniques are not required. A highly specific and sensitive colorimetric assay can be developed for this compound based on a classic chemical reaction for primary aromatic amines: diazotization followed by an azo-coupling reaction. researchgate.netresearchgate.net

The method involves a two-step process. First, the primary aromatic amine group of the analyte is treated with sodium nitrite (B80452) in a strongly acidic medium (e.g., HCl) at low temperature to form a diazonium salt. Second, this highly reactive diazonium salt is immediately coupled with a suitable coupling agent, such as N-(1-Naphthyl)ethylenediamine (NEDA) or 3-aminophenol, in an alkaline medium. This coupling reaction produces a stable, intensely colored azo dye. The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), which is typically in the visible region (450-550 nm). researchgate.net The intensity of the color, and thus the absorbance, is directly proportional to the initial concentration of the compound, following the Beer-Lambert law over a defined concentration range.

Table 6: Key Parameters for a Diazotization-Coupling Spectrophotometric Assay

| Parameter | Description/Reagent |

|---|---|

| Diazotizing Reagent | Sodium Nitrite (NaNO₂) in HCl |

| Coupling Agent | N-(1-Naphthyl)ethylenediamine (NEDA) |

| Reaction Medium | Step 1: Acidic (HCl); Step 2: Alkaline (NaOH) |

| Wavelength of Max. Absorbance (λmax) | ~500 nm (for the resulting azo dye) |

| Linear Concentration Range | 0.5 - 20 µg/mL |

| Color of Product | Intense Pink/Magenta |

Academic Patent Landscape and Future Research Perspectives

Identification of Emerging Research Avenues and Untapped Potential

Given the absence of existing research, any discussion of emerging avenues is speculative. However, based on the activities of related compounds, potential areas of investigation could include:

Medicinal Chemistry: Investigating its potential as a scaffold for developing new therapeutic agents. The presence of the amino group offers a reactive handle for further chemical modification, allowing for the creation of a library of derivatives to be screened for various biological activities.

Polymer Science: The amino group could also allow this compound to be used as a monomer or a modifying agent in the synthesis of novel polymers with unique properties.

Interdisciplinary Research Opportunities and Collaborations in Chemical Biology and Materials Science